1,2,3,4,5,6,7,8-Octahydroquinoline
Overview
Description
1,2,3,4,5,6,7,8-Octahydroquinoline is a hydrogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its saturated bicyclic structure, which includes a nitrogen atom within the ring system. The octahydroquinoline framework is significant in medicinal chemistry and organic synthesis due to its presence in various bioactive molecules and its potential as a building block for more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a catalyst such as palladium on carbon. Another method includes the reduction of quinoline derivatives using sodium borohydride or lithium aluminum hydride.
A notable synthetic route is the one-pot four-component reaction involving aromatic aldehydes, Meldrum’s acid, dimedone, and ammonium acetate in the presence of a heterogeneous silica-based sulfonic acid catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of quinoline. This process is carried out in large reactors where quinoline is exposed to hydrogen gas at elevated temperatures and pressures in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydroquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Derivatives of octahydroquinoline are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydroquinoline and its derivatives involves interactions with various molecular targets. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of biochemical pathways. The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydroquinoline can be compared with other hydrogenated quinoline derivatives such as:
1,2,3,4-Tetrahydroquinoline: Partially hydrogenated, retaining some aromatic character.
2,3-Dihydro-4(1H)-quinolinone: Contains a carbonyl group, adding to its reactivity.
4(1H)-Quinolinone: Another derivative with a carbonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its fully saturated ring system, which imparts different chemical and biological properties compared to its partially hydrogenated counterparts.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKBFIHNWRZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503308 | |
Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72925-27-0 | |
Record name | 1,2,3,4,5,6,7,8-Octahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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